molecular formula C14H19NO4 B558462 Boc-D-Phe-OH CAS No. 18942-49-9

Boc-D-Phe-OH

Cat. No.: B558462
CAS No.: 18942-49-9
M. Wt: 265.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-LLVKDONJSA-N
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Description

Boc-D-Phe-OH is a derivative of D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various pharmaceuticals and biochemical reagents .

Scientific Research Applications

Boc-D-Phe-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Boc-D-phenylalanine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .

Cellular Effects

The effects of Boc-D-phenylalanine on cells and cellular processes are complex and multifaceted. For example, D-Phenylalanine, a carboxypeptidase A, endorphinase, and enkephalinase inhibitor, enhances endorphin production and diminishes pain. This suggests that Boc-D-phenylalanine may have similar effects, given its structural similarity to D-Phenylalanine.

Molecular Mechanism

Boc-D-phenylalanine exerts its effects at the molecular level through various mechanisms. It is involved in the formation of nanotubes embedded in biocompatible polymers, exhibiting strong piezoelectric properties when a periodic mechanical force is applied . This indicates that Boc-D-phenylalanine can convert applied mechanical forces into electricity, which is a unique property among biochemical compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-D-phenylalanine can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that Boc-D-phenylalanine has a melting point between 78-87 °C and is stored at temperatures between 2-8°C .

Dosage Effects in Animal Models

The effects of Boc-D-phenylalanine can vary with different dosages in animal models. For instance, phenylalanine has been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis in PKU genetic mice and rats submitted to different HPA models

Metabolic Pathways

Boc-D-phenylalanine is involved in the phenylalanine metabolism pathway . Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, and suppressing appetite .

Subcellular Localization

It is known that the localization of three phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) from Scutellaria baicalensis was examined in onion epidermal cells . These genes encode key enzymes in the phenylpropanoid pathway for the synthesis of flavones, which may suggest potential subcellular localizations for Boc-D-phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Phe-OH typically involves the protection of the amino group of D-phenylalanine with a Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve high purity levels .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348469
Record name Boc-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18942-49-9
Record name N-tert-Butoxycarbonyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18942-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Boc-D-Phenylalanine interact with molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine?

A1: Boc-D-Phenylalanine, the D-enantiomer of Boc-L-Phenylalanine, interacts with MIPs designed for Boc-L-Phenylalanine, but with lower affinity. This difference in binding affinity arises from the specific spatial arrangement of binding sites within the MIP, tailored for the L-enantiomer. [, , ] Kinetic studies indicate that the imprinted polymer exhibits a faster adsorption rate for the template molecule (Boc-L-Phenylalanine) compared to the D-enantiomer. [] This preferential binding suggests that the imprinted sites within the polymer are more complementary to the template's configuration, leading to stronger interactions and slower dissociation.

Q2: What is the role of Boc-D-Phenylalanine in studying the selectivity of MIPs?

A2: Boc-D-Phenylalanine serves as a crucial analogue in selectivity studies of molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine. By comparing the binding behavior of both enantiomers, researchers can evaluate the MIP's ability to discriminate between structurally similar molecules. [, ] This discrimination arises from the difference in the strength of molecular interactions, like hydrogen bonding, between the enantiomers and the MIP. [, ] Studies have demonstrated that MIPs preferentially bind Boc-L-Phenylalanine, indicating successful imprinting and enantioselective recognition. [, ]

Q3: How does the mobile phase composition affect the retention behavior of Boc-D-Phenylalanine on MIPs?

A3: The mobile phase composition plays a significant role in the retention behavior of Boc-D-Phenylalanine on MIPs during HPLC analysis. [] Generally, an inverse relationship exists between the hydrogen bonding potential of the mobile phase and the retention time of the D-enantiomer. [] Mobile phases with lower hydrogen bonding capacity lead to stronger interactions between Boc-D-Phenylalanine and the MIP, resulting in increased retention times. This effect highlights the importance of optimizing mobile phase conditions for achieving efficient separation and analysis of enantiomers on MIP stationary phases.

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